Dual Amphiphilic Functionality and Solubility Advantage
Sodium (2,3-dihydroxypropyl) phthalate combines a sodium carboxylate moiety with a 2,3-dihydroxypropyl ester group, yielding a calculated hydrogen bond donor count of 2 and hydrogen bond acceptor count of 6 [1]. In contrast, diethyl phthalate (DEP, CAS 84-66-2) has zero hydrogen bond donors and 4 acceptors; dibutyl phthalate (DBP, CAS 84-74-2) has zero donors and 4 acceptors. The target compound's 6 rotatable bonds and topological polar surface area of approximately 104 Ų [2] indicate significantly enhanced aqueous compatibility compared to phthalate diesters, which are substantially hydrophobic and water-immiscible. This amphiphilic character supports dual functionality as both aqueous excipient and polymer-compatible plasticizer [3].
| Evidence Dimension | Hydrogen bonding capacity and aqueous compatibility (computed molecular descriptors) |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 6; Rotatable Bond Count: 6; Topological Polar Surface Area: ~104 Ų |
| Comparator Or Baseline | Diethyl phthalate (DEP): HBD=0, HBA=4; Dibutyl phthalate (DBP): HBD=0, HBA=4 |
| Quantified Difference | HBD difference: +2; HBA difference: +2; Enhanced aqueous solubility from carboxylate group |
| Conditions | Computed molecular properties (PubChem 2025 release) |
Why This Matters
Aqueous compatibility governs suitability for water-based pharmaceutical formulations and distinguishes this compound from hydrophobic diesters that require organic solvents.
- [1] PubChem. (2025). Compound Summary: Sodium (2,3-dihydroxypropyl) phthalate. CID 23696773. View Source
- [2] PubChem. (2025). Computed Descriptors for CID 23696773. View Source
- [3] Pinpools. (2025). Sodium (2,3-dihydroxypropyl) phthalate – Product Classification: Plasticizers. View Source
